molecular formula C20H18O8 B099082 alpha2-Rhodomycinone CAS No. 18118-77-9

alpha2-Rhodomycinone

Cat. No.: B099082
CAS No.: 18118-77-9
M. Wt: 386.4 g/mol
InChI Key: TWFQRMYYLLRFKE-JJFKOLPGSA-N
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Description

alpha2-Rhodomycinone is a complex organic compound belonging to the anthracycline family. Anthracyclines are known for their potent biological activities, particularly in the field of oncology. This compound is characterized by its unique stereochemistry and multiple hydroxyl groups, which contribute to its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha2-Rhodomycinone typically involves multiple steps, starting from simpler organic molecules. One common approach is the polyketide pathway, which involves the condensation of acetate units to form the tetracyclic core structure. The stereochemistry at positions 7, 9, and 10 is controlled by specific enzymes or catalysts during the synthesis.

Industrial Production Methods

Industrial production of this compound often relies on fermentation processes using genetically engineered strains of Streptomyces bacteria. These bacteria are capable of producing the compound in significant quantities through their natural metabolic pathways. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

alpha2-Rhodomycinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as quinones, alcohols, and halogenated compounds. These derivatives often exhibit different biological activities and can be used for further research.

Scientific Research Applications

alpha2-Rhodomycinone has several scientific research applications:

    Chemistry: It is used as a model compound for studying the reactivity of anthracyclines and their derivatives.

    Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of alpha2-Rhodomycinone involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to cell death, making it effective against rapidly dividing cancer cells. The molecular targets include topoisomerase enzymes, which are essential for DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Daunorubicin: Another anthracycline with similar cytotoxic properties.

    Doxorubicin: Known for its use in cancer therapy, it shares a similar mechanism of action.

    Epirubicin: A derivative of doxorubicin with modified pharmacokinetic properties.

Uniqueness

alpha2-Rhodomycinone is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups. These features contribute to its distinct reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

18118-77-9

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

(7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C20H18O8/c1-2-20(28)6-11(23)7-5-8-12(17(25)13(7)19(20)27)18(26)15-10(22)4-3-9(21)14(15)16(8)24/h3-5,11,19,21-23,25,27-28H,2,6H2,1H3/t11-,19+,20+/m0/s1

InChI Key

TWFQRMYYLLRFKE-JJFKOLPGSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=CC3=C(C(=C2[C@H]1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O

SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O

Canonical SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O

Synonyms

alpha(2)-rhodomycinone

Origin of Product

United States

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